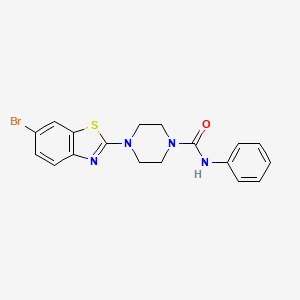

4-(6-bromo-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-(6-bromo-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN4OS/c19-13-6-7-15-16(12-13)25-18(21-15)23-10-8-22(9-11-23)17(24)20-14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINJHAIRIKENKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide typically involves multiple steps:

Formation of the benzo[d]thiazole ring: This can be achieved by reacting aniline derivatives with ammonium thiocyanate in the presence of a brominating agent such as sodium bromide under mild reaction conditions.

Coupling with piperazine: The brominated benzo[d]thiazole is then coupled with N-phenylpiperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(6-bromo-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Substitution reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.

Coupling reactions: The piperazine ring can participate in coupling reactions with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiourea under conditions such as reflux in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

Substitution products: Depending on the nucleophile, products can include azides, nitriles, and thiols.

Oxidation products: Sulfoxides and sulfones are typical products of oxidation reactions.

Reduction products: Thiols and amines are common products of reduction reactions.

Scientific Research Applications

4-(6-bromo-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide has a wide range of scientific research applications:

Medicinal chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Biological studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Industrial applications: It can be used in the development of new materials with specific chemical properties, such as dyes and catalysts.

Mechanism of Action

The mechanism of action of 4-(6-bromo-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets:

Enzyme inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.

Receptor binding: It can act as an agonist or antagonist by binding to receptors on the cell surface, modulating cellular responses.

Pathway modulation: The compound can influence various cellular signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

Benzo[d]thiazole derivatives: Compounds like 2-aminobenzothiazole and 6-chlorobenzo[d]thiazole share structural similarities and exhibit similar biological activities.

Piperazine derivatives: Compounds such as N-phenylpiperazine and its analogs are also structurally related and have comparable pharmacological properties.

Uniqueness

4-(6-bromo-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide is unique due to the presence of both the benzo[d]thiazole and piperazine moieties, which confer distinct chemical and biological properties. The bromine atom further enhances its reactivity and potential for functionalization .

Biological Activity

4-(6-bromo-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications and diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety, a bromine atom , and a piperazine ring . Its synthesis typically involves the formation of the benzothiazole ring through the reaction of aniline derivatives with ammonium thiocyanate, followed by coupling with N-phenylpiperazine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, blocking catalytic activity.

- Receptor Binding : It can act as an agonist or antagonist at various receptors, modulating cellular responses.

- Pathway Modulation : The compound influences cellular signaling pathways, impacting gene expression and cellular behavior .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For example:

- Cytotoxicity : In vitro studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values for different cell lines are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (breast cancer) | 12.5 |

| HeLa (cervical cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

These results suggest that the compound selectively targets cancer cells while sparing normal cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

- Antibacterial Effects : Studies demonstrate effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Neuroprotective Effects

Research indicates that derivatives of this compound may exhibit neuroprotective effects:

- Mechanism : It is hypothesized that the compound may inhibit neuroinflammation and oxidative stress pathways, which are critical in neurodegenerative diseases .

Case Studies

A notable case study involved the evaluation of the compound's effects in combination with standard chemotherapy agents. In experiments with MCF7 cells:

Q & A

Q. What are the standard synthetic protocols for 4-(6-bromo-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide, and how is reaction progress monitored?

The synthesis typically involves coupling a brominated benzothiazole precursor with a functionalized piperazine-carboxamide moiety. Key steps include:

- Benzothiazole formation : Cyclization of substituted anilines with bromine-containing reagents under acidic conditions .

- Piperazine coupling : Use of carbodiimide-based coupling agents (e.g., EDCI or DCC) to link the benzothiazole and phenylpiperazine groups .

- Purification : Column chromatography (e.g., hexanes/EtOAC mixtures) or recrystallization . Progress is monitored via thin-layer chromatography (TLC) and ¹H/¹³C NMR spectroscopy to confirm intermediate formation and final product purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

- NMR spectroscopy : Identifies proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm, aromatic protons from benzothiazole at δ 7.0–8.5 ppm) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

- FT-IR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens include:

- Enzyme inhibition assays : Target kinases or proteases due to benzothiazole’s affinity for ATP-binding pockets .

- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .

- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during scale-up?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .

- Temperature control : Maintain 0–5°C during coupling steps to minimize side reactions .

- Catalyst use : Additives like DMAP improve carboxamide bond formation efficiency .

- Workflow automation : Capsule-based synthesis systems reduce human error in multi-step protocols .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Structural analogs : Compare derivatives (e.g., 6-fluoro or 4-chloro variants) to isolate the bromo-substituent’s role .

- Binding assays : Surface plasmon resonance (SPR) quantifies receptor affinity differences caused by minor structural changes .

- Metabolic stability tests : Liver microsome assays identify if rapid degradation explains inconsistent in vivo/in vitro results .

Q. How does the bromine atom influence structure-activity relationships (SAR) in this compound?

- Electron-withdrawing effects : Bromine increases benzothiazole’s electrophilicity, enhancing interactions with nucleophilic enzyme residues .

- Steric effects : Bulkier halogens (e.g., Br vs. Cl) may reduce off-target binding, improving selectivity .

- Hydrophobic interactions : Bromine’s lipophilicity aids membrane penetration, critical for CNS-targeting applications .

Q. What computational methods are used to predict target interactions and guide experimental design?

- Molecular docking (AutoDock Vina) : Models binding poses with kinases (e.g., EGFR) or GPCRs .

- QSAR models : Correlate substituent properties (e.g., Hammett σ values) with bioactivity .

- MD simulations : Assess binding stability over time (≥100 ns trajectories) to prioritize synthetic targets .

Methodological Considerations

Q. How are stability and storage conditions determined for this compound?

- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways .

- HPLC-MS stability assays : Monitor parent compound degradation products (e.g., dehalogenation or hydrolysis) .

- Recommended storage : –20°C in amber vials under inert gas (N₂/Ar) to prevent bromine loss .

Q. What in vitro/in vivo models are most relevant for studying its pharmacokinetics?

- ADME profiling : Caco-2 permeability assays (predict intestinal absorption) and cytochrome P450 inhibition screens .

- Rodent models : Measure plasma half-life and brain penetration for CNS applications .

- Metabolite identification : LC-HRMS detects phase I/II metabolites in liver microsomes .

Data Interpretation and Validation

Q. How are off-target effects systematically evaluated?

Q. What statistical approaches validate reproducibility in dose-response studies?

- Hill slope analysis : Ensure sigmoidal curves (R² ≥ 0.95) for IC₅₀ calculations .

- ANOVA with post-hoc tests : Compare triplicate data across treatment groups .

- Grubbs’ test : Remove outliers in high-throughput screening data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.